molecular formula C8H6BrN3 B1377704 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile CAS No. 1448259-94-6

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile

Cat. No.: B1377704
CAS No.: 1448259-94-6
M. Wt: 224.06 g/mol
InChI Key: XUMQHVMUSRBSFS-UHFFFAOYSA-N
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Description

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile is a pyridine derivative with a molecular weight of 224.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a vinylamino group at the 3rd position, and a carbonitrile group at the 2nd position of the pyridine ring. It is known for its unique reactivity and selectivity, making it a valuable asset in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile typically involves the bromination of 3-(vinylamino)pyridine-2-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The vinylamino group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Electrophiles such as halogens or acids can be used, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while addition reactions can produce adducts with the vinylamino group.

Scientific Research Applications

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the vinylamino group can participate in various chemical interactions, influencing the compound’s reactivity and selectivity. The exact molecular pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile is unique due to the combination of the bromine atom and the vinylamino group, which provides a distinct reactivity profile. This makes it particularly useful in applications requiring selective reactivity and the ability to form complex molecular structures.

Properties

IUPAC Name

5-bromo-3-(ethenylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-2-11-7-3-6(9)5-12-8(7)4-10/h2-3,5,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMQHVMUSRBSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC1=C(N=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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